molecular formula C9H11N3 B1236001 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine CAS No. 4649-12-1

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

Cat. No. B1236001
CAS RN: 4649-12-1
M. Wt: 161.2 g/mol
InChI Key: CSBXAJWXUYDUTM-UHFFFAOYSA-N
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Description

“2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is a chemical compound with the molecular formula C9H11N3 . It is also known by other names such as 7-Azatryptamine and 1H-PYRROLO[2,3-B]PYRIDINE-3-ETHANAMINE . The compound has a molecular weight of 161.20 g/mol .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines was achieved by a SnCl2-catalyzed multicomponent reaction . The reaction proceeded chemo- and regioselectively in an atom-economic way, generating a library of 24 quinoline derivatives .


Molecular Structure Analysis

The InChI code for “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is 1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) . The Canonical SMILES representation is C1=CC2=C(NC=C2CCN)N=C1 .


Physical And Chemical Properties Analysis

The compound “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” has a molecular weight of 161.20 g/mol . It has a XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 161.095297364 g/mol .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

“2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy . For instance, compound 4h, a derivative of “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine”, exhibited potent FGFR inhibitory activity .

Breast Cancer Treatment

In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Potential Lead Compound for Drug Development

Due to its low molecular weight and potent activities against FGFR1, 2, and 3, compound 4h could be an appealing lead compound beneficial to subsequent optimization .

Interaction with Proteins

Some derivatives of “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” may interact with proteins such as PI3K, a key regulator in growth, progression, survival, metabolism, protein synthesis, and angiogenesis of breast cancer .

Potential Application in Blood Glucose Regulation

Compounds related to “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Potential Application in Diabetes Treatment

These compounds may be beneficial in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety And Hazards

The compound “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is classified as an irritant . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBXAJWXUYDUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196852
Record name 7-Azatryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

CAS RN

4649-12-1
Record name 7-Azatryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Azatryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine (4.0 g) and sodium iodide (3.2 g, 0.95 eq.) in a solution of ammonia in methanol (7 N, 20 mL) is heated to 60° C. in a Fischer-Porter sealed pressure bottle for 48 h. The bottle is cooled, opened cautiously and the solvent removed in vacuo. The resultant residue is recrystallized from THF to give the title ethylamine compound as a tan solid, 4.8 g, identified by HPLC and mass spectral analyses.
Quantity
4 g
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reactant
Reaction Step One
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3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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